molecular formula C9H8BrN3S B1380020 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide CAS No. 1216138-82-7

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide

Cat. No.: B1380020
CAS No.: 1216138-82-7
M. Wt: 270.15 g/mol
InChI Key: IMWSZEJEZJRRIQ-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a carbothioamide group at the 2nd position of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the carbothioamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
  • 6-Bromo-8-iodoimidazo[1,2-a]pyridine
  • 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Uniqueness

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is unique due to the presence of the carbothioamide group at the 2nd position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWSZEJEZJRRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
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6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
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6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
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Reactant of Route 5
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Reactant of Route 6
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